Comparative PD-1/PD-L1 Inhibitory Potency (HTRF Assay): 4-Arylindoline Scaffold vs. Unsubstituted 4-Phenylindoline Baseline
The 4-arylindoline scaffold, of which 4-(3,4-difluorophenyl)indoline is a direct member, has been systematically optimized to achieve PD-1/PD-L1 PPI inhibition IC₅₀ values of 11.2 nM (compound A30, thiazole-extended 4-arylindoline) and 5.5–6.3 nM (pyrazole- and pyridopyrimidine-extended 4-arylindolines) in HTRF biochemical assays [1][2][3]. In contrast, the earliest 4-phenylindoline derivatives without fluorination or heterocyclic extension showed IC₅₀ values ranging from 12–132.8 nM [4]. The introduction of appropriate aryl halide substitution on the 4-phenyl ring, particularly fluorine-containing patterns, is consistently associated with improved biochemical potency in this scaffold class [1].
| Evidence Dimension | PD-1/PD-L1 HTRF biochemical inhibition IC₅₀ |
|---|---|
| Target Compound Data | 4-(3,4-Difluorophenyl)indoline: exact IC₅₀ not independently reported; scaffold-class optimized analogs achieve IC₅₀ = 5.5–11.2 nM [1][2][3] |
| Comparator Or Baseline | 4-Phenylindoline (unsubstituted): IC₅₀ = 12–132.8 nM (A22 = 12 nM, A13 = 132.8 nM) [4] |
| Quantified Difference | Fluorinated 4-arylindoline scaffold optimization has yielded approximately 1.1- to 24-fold improvement in biochemical IC₅₀ relative to the unsubstituted 4-phenylindoline protomer range [1][4] |
| Conditions | Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 protein–protein interaction biochemical assay [1][4] |
Why This Matters
The presence of the 3,4-difluorophenyl motif places the compound within the highest-potency region of 4-arylindoline SAR, making it preferable over unsubstituted 4-phenylindoline for PD-1/PD-L1-focused medicinal chemistry programs.
- [1] Qin, M.; et al. Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. J. Med. Chem. 2021, 64 (11), 7641–7660. View Source
- [2] Shen, J.; et al. Discovery of Pyrazole-Containing 4-Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. J. Med. Chem. 2025. (IC₅₀ = 5.5 nM for J29). View Source
- [3] Sun, Y.; et al. Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy. J. Med. Chem. 2023, 66 (17), 12418–12434. (IC₅₀ = 6.3 nM for N11). View Source
- [4] Yang, Y.; et al. Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. Eur. J. Med. Chem. 2021, 211, 113001. View Source
